Product packaging for Hydrogenselenate(Cat. No.:CAS No. 14998-57-3)

Hydrogenselenate

Cat. No.: B1232600
CAS No.: 14998-57-3
M. Wt: 143.98 g/mol
InChI Key: QYHFIVBSNOWOCQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Hydrogenselenate, with the molecular formula HO4Se, is the hydrogen selenate ion and the conjugate base of selenic acid (H2SeO4) . In strongly acidic conditions, it exists as the HSeO4- ion . Selenic acid itself is a strong acid, and in its concentrated form can even dissolve gold, indicating its potent oxidative properties . In biochemical research, this compound (selenate) is a key starting point in the study of selenium metabolism. It is the form of selenium required by organisms that need it as a micronutrient and is the least reduced form in the selenium cycle, which also includes selenite and selenide . The valence state is a critical factor in the toxicity and bioavailability of selenium . Research into this compound is vital for understanding the biological pathways that lead to the synthesis of essential selenoproteins. These pathways often involve the reduction of selenium compounds, with hydrogen selenide (H2Se) being a central metabolite and the proposed starting material for the biosynthesis of all selenium-containing biomolecules . This makes this compound a compound of significant interest in studies of redox biology, trace element metabolism, and the unique chemical properties of selenium, which is more easily oxidized and kinetically more labile than its sulfur analogue . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula HO4Se- B1232600 Hydrogenselenate CAS No. 14998-57-3

Properties

CAS No.

14998-57-3

Molecular Formula

HO4Se-

Molecular Weight

143.98 g/mol

IUPAC Name

hydrogen selenate

InChI

InChI=1S/H2O4Se/c1-5(2,3)4/h(H2,1,2,3,4)/p-1

InChI Key

QYHFIVBSNOWOCQ-UHFFFAOYSA-M

SMILES

O[Se](=O)(=O)[O-]

Canonical SMILES

O[Se](=O)(=O)[O-]

Origin of Product

United States

Advanced Synthetic Methodologies and Crystallization Science of Hydrogenselenate Compounds

Solution-Based Growth Techniques

The formation of high-quality single crystals is often a prerequisite for definitive structural characterization and property measurements. Solution-based methods are paramount in achieving this, allowing for slow, controlled growth that minimizes defects and promotes large crystal domains.

Slow evaporation is a fundamental and widely successful technique for growing single crystals of hydrogenselenate compounds from solution. umass.edu The method relies on preparing a nearly saturated or saturated solution of the target compound and allowing the solvent to evaporate gradually over time. mit.eduwashington.edu This slow increase in concentration induces supersaturation, a kinetically hindered state that is necessary for crystallization to begin. mit.edu The process is typically carried out in a clean, undisturbed environment to promote the formation of a few large crystals rather than many small ones. umass.edu The rate of evaporation can be precisely controlled by covering the container with a perforated film or by adjusting the flow of an inert gas, which directly influences the crystallization dynamics. umass.edu

The dynamics of crystallization involve two competing processes: nucleation (the formation of initial crystal seeds) and crystal growth. preprints.org For obtaining large, high-quality crystals suitable for X-ray diffraction, the rate of crystal growth should ideally exceed the rate of nucleation. preprints.org Slow evaporation helps achieve this balance by maintaining a low level of supersaturation. mit.edu An example of this method is the growth of bis(triphenylphosphine)iminium this compound(IV) crystals, which were successfully obtained from a dichloromethane (B109758) solution by slow solvent evaporation, yielding colorless prismatic crystals suitable for single-crystal X-ray analysis. researchgate.net Similarly, single crystals of Na[VO(SeO₃)(HSeO₃)]·1.5H₂O have been prepared from an aqueous mixture by slow evaporation. mdpi.com The choice of solvent is critical; it should be one in which the compound is moderately soluble, or a binary solvent system can be used where the compound is soluble in one and insoluble in the other, with the more volatile solvent being the one that dissolves the compound. umass.edu

Hydrothermal synthesis is a powerful technique that employs water or other solvents at elevated temperatures and pressures to dissolve and recrystallize materials that are sparingly soluble under ambient conditions. This method is particularly useful for producing novel compounds and polymorphs that may only exist within narrow stabilization ranges. Supercritical hydrothermal conditions, for instance, have been used to synthesize new manganese(II) selenite (B80905) polymorphs.

This approach has been successfully applied to create a variety of complex this compound and selenite structures. For example, the reaction of UO₃ with SeO₂ in the presence of strontium salts in supercritical water at 425 °C resulted in the formation of new strontium uranyl selenites. capes.gov.br Hydrothermal reactions have also been used to prepare new alkali metal zinc selenites and a range of coordination polymers. researchgate.netnih.gov The technique is also well-suited for creating inorganic-organic hybrid materials; compounds like M(4,4'-bipy)(H₂O)V₂Se₂O₁₀ (where M = Co, Ni) were synthesized hydrothermally, incorporating an organic ligand into a vanadium selenite framework. acs.org

Below is a table summarizing the hydrothermal synthesis conditions for selected selenite compounds, illustrating the typical parameters used.

CompoundReactantsTemperature (°C)TimeResult
Mn(SeO₃) polymorphsMn(II) source, (SeO₃)²⁻ source>220Not specifiedNew manganese(II) selenite polymorphs.
Sr[(UO₂)₃(SeO₃)₂O₂]·4H₂OUO₃, SeO₂, SrCl₂·6H₂O, Sr(OH)₂·8H₂O4253 daysNew strontium uranyl selenite crystals. capes.gov.br
M(4,4'-bipy)(H₂O)V₂Se₂O₁₀ (M=Co, Ni)MCl₂·6H₂O, V₂O₅, SeO₂, 4,4'-bipyridine (B149096)1807 daysInorganic-organic hybrid crystals. acs.org
[Co(μ₃-aipa)(2,2′-H₂biim)]ₙCoCl₂·6H₂O, 5-aminoisophthalic acid (H₂aipa), 2,2′-biimidazole (H₂biim)1603 daysCobalt coordination polymer. nih.gov

Slow Evaporation Methods and Controlled Crystallization Dynamics

Targeted Synthesis of Functional this compound Salts and Complexes

Beyond simple crystallization, synthetic strategies are often aimed at creating this compound compounds with specific functionalities, which is achieved by incorporating different metal centers or organic moieties and by carefully controlling the reaction chemistry.

Organic-inorganic hybrid materials combine the distinct properties of organic and inorganic components within a single compound. In the context of hydrogenselenates, these hybrids are typically formed by pairing an organic cation with the this compound anion (HSeO₄⁻) or by incorporating organic ligands into a metal-hydrogenselenate framework.

A straightforward method to create these hybrids involves an acid-base reaction. For instance, the reaction of 1H-1,2,4-triazole with selenic acid leads to an intermolecular proton transfer, forming 1,2,4-triazolium this compound, which consists of organic 1,2,4-triazolium cations and inorganic this compound anions held together by hydrogen bonding and electrostatic forces. researchgate.net Another example is the synthesis of bis(triphenylphosphine)iminium this compound(IV), where a large organic cation is paired with the [HSeO₃]⁻ anion. researchgate.net In more complex structures, organic ligands can be directly coordinated to metal centers within a selenite or this compound structure, as seen in the hydrothermally synthesized M(4,4'-bipy)(H₂O)V₂Se₂O₁₀, where the 4,4'-bipyridine ligand bridges metal atoms to form a three-dimensional framework. acs.org

The table below provides examples of such hybrid compounds.

CompoundOrganic ComponentInorganic Anion/FrameworkSynthesis Method
1,2,4-Triazolium this compound1,2,4-triazolium cationHSeO₄⁻Reaction of 1H-1,2,4-triazole and selenic acid. researchgate.net
Bis(triphenylphosphine)iminium this compound(IV)Bis(triphenylphosphine)iminium cationHSeO₃⁻Exchange reaction followed by slow evaporation. researchgate.net
M(4,4'-bipy)(H₂O)V₂Se₂O₁₀ (M=Co, Ni)4,4'-bipyridineVanadium selenite frameworkHydrothermal synthesis. acs.org

Metal this compound coordination compounds feature direct bonding between a metal center and one or more this compound anions. The HSeO₄⁻ group acts as a ligand, coordinating to the metal ion through its oxygen atoms. The synthesis of these compounds often involves the reaction of a metal salt with concentrated selenic acid. researchgate.net

For example, new hydrogenselenates with the formula M(HSeO₄)₂ (where M = Mg, Mn, Zn) and their hydrated analogues M(HSeO₄)₂·H₂O (M = Mn, Cd) have been synthesized using the corresponding metal selenates (MSeO₄) and 90% selenic acid as starting materials. researchgate.net In these structures, the metal atoms are typically in an octahedral coordination environment, surrounded by oxygen atoms from different HSeO₄⁻ tetrahedra, which bridge the metal centers to form extended networks. researchgate.net The synthesis of cadmium this compound, Cd(HSeO₄)₂, was achieved by crystallizing it from a solution of cadmium selenate (B1209512) in 94% selenic acid. researchgate.net

The following table lists some of these metal this compound coordination compounds and their crystal structures.

CompoundMetal CenterCrystal SystemKey Structural Feature
Mg(HSeO₄)₂MgOrthorhombicIsostructural with Mg(HSO₄)₂. researchgate.net
Mn(HSeO₄)₂MnMonoclinicA new structure type where Mn atoms are octahedrally coordinated by oxygen. researchgate.net
Zn(HSeO₄)₂ZnOrthorhombicIsostructural with Mg(HSO₄)₂. researchgate.net
Cd(HSeO₄)₂CdMonoclinicIsostructural with Mn(HSeO₄)₂. researchgate.net
Mn(HSeO₄)₂·H₂OMnOrthorhombicIsotypic with Mg(HSO₄)₂·H₂O. researchgate.net
Cd(HSeO₄)₂·H₂OCdOrthorhombicIsotypic with Mg(HSO₄)₂·H₂O. researchgate.net

The precise control of reaction parameters such as acidity (pH) and the stoichiometry of reactants is a critical tool for directing the synthesis towards a desired this compound product. Acidity, in particular, can act as a key determinant in controlling the final structural motif. mdpi.com

In the synthesis of uranyl selenite and selenate compounds, it has been observed that increasing the acidity of the solution can lead to the formation of more polymerized structural units. mdpi.com Furthermore, studies have shown that as acidic solutions evaporate, the progressive decrease in pH can lead to the crystallization of distinct compounds, with their structures being dependent on the specific pH at which they form. mdpi.com The presence of hydrogenselenite (HSeO₃⁻) or dihydrogenselenite (H₂SeO₃) ligands in a final structure is a strong indicator of the acidic synthesis conditions employed. mdpi.com

Stoichiometric control—the careful management of the molar ratios of reactants—is equally important. The synthesis of compounds containing both this compound and selenic acid, such as K(HSeO₄)(H₂SeO₄) and Cs(HSeO₄)(H₂SeO₄), is achieved by reacting alkali metal carbonates with an excess of concentrated selenic acid. researchgate.net This ensures that both the HSeO₄⁻ anion and the neutral H₂SeO₄ molecule are present for incorporation into the crystal lattice. Similarly, the synthesis of anhydrous metal hydrogenselenates like Cd(HSeO₄)₂ requires the use of highly concentrated (e.g., 94%) selenic acid to drive the reaction and prevent the formation of hydrated species. researchgate.net This highlights how manipulating reactant ratios and concentrations is fundamental to isolating specific solid-state phases. whiterose.ac.uk

Sophisticated Structural Elucidation and Solid State Chemistry of Hydrogenselenates

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive technique for the atomic-level structural characterization of crystalline hydrogenselenate salts. By analyzing the diffraction pattern of a single crystal, it is possible to determine its three-dimensional structure with high precision.

The analysis of diffraction data allows for the unambiguous assignment of a crystal to one of the seven crystal systems and one of the 230 space groups, which describe the symmetry of the crystal lattice. This compound compounds exhibit significant structural diversity, crystallizing in various systems depending on the counter-cation and crystallization conditions.

For instance, Cesium this compound (CsHSeO₄) is monoclinic at room temperature, belonging to the space group P2₁/c. scispace.comtandfonline.com Upon heating, it undergoes a phase transition to a tetragonal phase with the space group I4₁/amd. scispace.comtandfonline.com Salts with large organic cations also show varied symmetries; 4-benzylpyridinium hydrogen selenate (B1209512) crystallizes in the orthorhombic system with space group Pbca, while 2-amino-5-nitropyridinium hydrogen selenate also adopts an orthorhombic system (Pbca). nih.goviucr.org

Hydrogenselenates of rare earth elements, such as Lanthanum this compound (La(HSeO₄)₃), have been found to crystallize in the hexagonal system with the space group P6₃/m. osti.gov In contrast, Gadolinium this compound selenate (Gd(HSeO₄)(SeO₄)) adopts an orthorhombic structure with space group Pbca. osti.gov Mixed-anion systems like trirubidium this compound dihydrogenphosphate (Rb₃(HSeO₄)₂.₅(H₂PO₄)₀.₅) have been shown to crystallize in the triclinic space group P1̅. africaresearchconnects.com

CompoundCrystal SystemSpace GroupReference(s)
CsHSeO₄ (RT Phase)MonoclinicP2₁/c scispace.comtandfonline.comscispace.com
CsHSeO₄ (HT Phase)TetragonalI4₁/amd scispace.comtandfonline.com
4-benzylpyridinium hydrogen selenate OrthorhombicPbca nih.gov
2-amino-5-nitropyridinium hydrogen selenate OrthorhombicPbca iucr.orgnih.gov
La(HSeO₄)₃ HexagonalP6₃/m osti.gov
Gd(HSeO₄)(SeO₄) OrthorhombicPbca osti.gov
Rb₃(HSeO₄)₂.₅(H₂PO₄)₀.₅ TriclinicP1̅ africaresearchconnects.com
ScH(SeO₄)₂·2H₂O MonoclinicC2/m iucr.org
(NH₄)₃H(SeO₄)₂ (Ferroelectric Phase V)MonoclinicCc tandfonline.com
(NH₄)₃H(SeO₄)₂ (Phase III)Triclinic-

SC-XRD provides precise measurements of the unit cell parameters—the lengths of the cell edges (a, b, c) and the angles between them (α, β, γ)—which define the size and shape of the repeating unit in the crystal. For example, the room temperature monoclinic phase of CsHSeO₄ has its structural parameters determined at 298 K. scispace.comscispace.com The orthorhombic unit cell of 4-benzylpyridinium hydrogen selenate has dimensions of a = 27.449(5) Å, b = 10.821(6) Å, and c = 8.830(1) Å, with eight formula units (Z=8) per unit cell. nih.gov Similarly, La(HSeO₄)₃ possesses a hexagonal cell with a = 971.7(1) pm and c = 616.98(8) pm. osti.gov

The arrangement of ions and molecules within the unit cell, known as the packing motif, is also elucidated. In many this compound structures, the cations and the HSeO₄⁻ anions organize into distinct patterns. The structure of Scandium this compound dihydrate (ScH(SeO₄)₂·2H₂O) consists of layers formed by ScO₆ octahedra and SeO₄ tetrahedra. iucr.org In 4-benzylpyridinium hydrogen selenate, the crystal is built of infinite chains of this compound anions, which are interconnected by the organic cations to form a three-dimensional network. nih.gov In compounds with very bulky cations, such as bis(triphenylphosphine)iminium, the cations can prevent the formation of extended hydrogen-bonded networks, leading to packing dominated by pillars of cations and anions. semanticscholar.org

Compounda (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)ZRef.
4-benzylpyridinium hydrogen selenate 27.449(5)10.821(6)8.830(1)9090902623(2)8 nih.gov
2-amino-5-nitropyridinium hydrogen selenate 9.092(3)13.416(2)30.149(4)9090903677.5(14)16 nih.gov
La(HSeO₄)₃ 9.717(1)9.717(1)6.1698(8)9090120-2 osti.gov
Gd(HSeO₄)(SeO₄) 9.204(1)13.516(2)10.040(1)909090-8 osti.gov
Rb₃(HSeO₄)₂.₅(H₂PO₄)₀.₅ 7.6377.82512.320106.85106.4991.10671.52 africaresearchconnects.com
ScH(SeO₄)₂·2H₂O 8.708(5)5.632(4)9.105(9)90101.64(7)90437.3(6)2 iucr.org
(NH₄)₃H(SeO₄)₂ (Phase V, 140 K)10.446(2)5.993(1)15.800(3)90103.99(3)90-- tandfonline.com

A defining feature of the solid-state chemistry of hydrogenselenates is the extensive network of hydrogen bonds. The acidic proton of the HSeO₄⁻ anion readily participates in O-H···O hydrogen bonds, linking the anions to each other. These interactions are crucial in stabilizing the crystal packing. researchgate.net

The resulting motifs can be diverse. In some structures, the HSeO₄⁻ anions are linked by O-H···O hydrogen bonds to form infinite chains. nih.govnih.gov In tetra-n-alkylammonium hydrogen selenates, the anions often form closed centrosymmetric dimers via two identical hydrogen bonds. researchgate.net The crystal structure of ammonium (B1175870) this compound(IV) is consolidated by a network of N-H···O and O-H···O hydrogen bonds, with donor-acceptor distances ranging from 2.80 to 3.07 Å. researchgate.net In crystals containing organic cations with N-H groups, such as 4-benzylpyridinium hydrogen selenate, N-H···O hydrogen bonds further connect the anionic chains to build a three-dimensional network. nih.gov The structure of scandium this compound dihydrate features layers connected by hydrogen bonds involving water molecules. iucr.org The strength and geometry of these hydrogen bonds, such as the O···O distance, are key parameters determined from diffraction data. researchgate.net

Analysis of Unit Cell Parameters and Packing Motifs

Powder X-ray Diffraction Analysis

Powder X-ray diffraction (PXRD) is a versatile technique used for the analysis of polycrystalline samples. It provides information about the crystalline phases present, sample purity, and structural changes that occur as a function of external variables like temperature.

PXRD is a primary tool for identifying the crystalline phases in a bulk sample. The resulting diffractogram, a plot of intensity versus diffraction angle (2θ), serves as a fingerprint for a specific crystalline material. By comparing the experimental pattern to databases of known patterns or to a pattern calculated from single-crystal data, one can confirm the identity of the synthesized compound and assess its phase purity. scispace.comrsc.org This is crucial for verifying that a synthesis has yielded the desired this compound salt without significant crystalline impurities.

Many this compound compounds undergo structural phase transitions upon heating or cooling. Variable-temperature powder X-ray diffraction (VT-PXRD) is an essential technique for studying these transformations. creative-biostructure.com By collecting diffraction patterns at different temperatures, one can monitor changes in the crystal structure, such as a change in symmetry or a significant shift in unit cell parameters, which are indicative of a phase transition. rsc.orgresearchgate.net

For example, VT-PXRD has been used extensively to study the solid-to-solid phase transitions in alkali hydrogenselenates and their supramolecular complexes. rsc.org In the case of CsHSeO₄, DSC and X-ray diffraction measurements have been used to investigate its phase transitions, including the superionic phase transition which occurs at 402.6 K. scispace.comscispace.comccsenet.org The transition is marked by distinct changes in the powder diffraction pattern as the material transforms from the low-temperature monoclinic phase to the high-temperature tetragonal phase. scispace.com This technique was also vital in analyzing the dehydration and subsequent reversible solid-to-solid phase transitions in supramolecular complexes of 18-crown-6 (B118740) ether with various alkali hydrogenselenates. rsc.orgresearchgate.net

Phase Identification and Purity Assessment

Coordination Environment and Geometric Analysis of the this compound Ion

The this compound ion (HSeO₄⁻), a tetrahedral oxyanion, exhibits a rich and varied coordination chemistry in the solid state. Its coordination behavior is primarily dictated by the nature of the cation it pairs with and the presence of other molecules, such as water of crystallization. In the crystal structures of this compound compounds, metal cations are typically coordinated by the oxygen atoms of the HSeO₄⁻ tetrahedra. The coordination number and the resulting geometry around the cation can vary significantly.

A detailed geometric analysis of the HSeO₄⁻ ion itself reveals consistent and characteristic features across a wide range of compounds. The ion consists of a central selenium atom tetrahedrally bonded to four oxygen atoms, one of which is protonated (-OH group). This protonation introduces a distinct asymmetry in the bond lengths within the tetrahedron. The selenium-hydroxyl (Se-OH) bond is invariably longer than the other selenium-oxygen (Se-O) bonds.

X-ray diffraction studies show that the average Se-OH bond length is approximately 1.70 Å, which is about 0.1 Å longer than the average Se-O bond distance of 1.62 Å in M(HSeO₄)₂ compounds. researchgate.netslu.se This difference is a direct consequence of the localization of the hydrogen atom on one of the oxygen atoms, which weakens the corresponding Se-O bond. nih.gov For example, in 4-benzylpyridinium hydrogen selenate, the Se-O(H) distance is 1.705 (3) Å, while the other Se-O distances range from 1.608 (3) to 1.620 Å. nih.govmaterialsciencejournal.org This elongation of the Se-OH bond is a hallmark of the this compound ion in the solid state. The O-Se-O bond angles within the tetrahedron are typically close to the ideal tetrahedral angle of 109.5°, but show distortions due to the different bond lengths and interactions within the crystal lattice.

Table 1: Coordination Environment of Selected Cations in this compound Compounds

Cation Compound Formula Coordination Number Coordinating Species Reference
Mg²⁺, Zn²⁺ M(HSeO₄)₂ 6 (Octahedral) Oxygen atoms from HSeO₄⁻ researchgate.net
Mn²⁺ Mn(HSeO₄)₂ 6 (Octahedral) Oxygen atoms from HSeO₄⁻ researchgate.net
La³⁺ La(HSeO₄)₃ 9 Oxygen atoms from HSeO₄⁻ osti.gov
Gd³⁺ Gd(HSeO₄)(SeO₄) 8 Oxygen atoms from HSeO₄⁻ and SeO₄²⁻ osti.gov
Sc³⁺ ScH(SeO₄)₂·2H₂O 6 (Octahedral) Oxygen atoms from SeO₄ groups iucr.org

Table 2: Geometric Parameters of the this compound (HSeO₄⁻) Ion in the Solid State

Parameter Typical Value (Å) Compound Example Reference
Se-OH Bond Length ~1.70 - 1.71 Å M(HSeO₄)₂ (M=Mg, Zn); Guanidinium (B1211019) this compound researchgate.netmaterialsciencejournal.org
Se-O Bond Length ~1.61 - 1.62 Å M(HSeO₄)₂ (M=Mg, Zn); Guanidinium this compound researchgate.netmaterialsciencejournal.org
Se-O Range 1.608 - 1.705 Å 4-Benzylpyridinium hydrogen selenate nih.gov
Average Se-O (Aqueous) 1.642 Å HSeO₄⁻ in aqueous solution rsc.org

Structural Correlations in Iso-structural and Mixed-Anion Systems

The structural chemistry of hydrogenselenates is further illuminated by comparing them with related compounds, particularly isostructural hydrogensulfates and systems containing multiple distinct anions. These comparisons provide insight into how ionic size and the interplay of different anionic components influence crystal packing and properties.

Mixed-Anion Systems: Mixed-anion compounds, which contain this compound along with one or more different anions, present more complex structural arrangements. The presence of multiple, chemically distinct anions allows for the formation of unique structures and functionalities that are not observed in simple salts. kyoto-u.ac.jp

A prime example is gadolinium this compound selenate, Gd(HSeO₄)(SeO₄), which incorporates both HSeO₄⁻ and SeO₄²⁻ ions in its crystal lattice. osti.gov In this structure, the Gd³⁺ cation is coordinated by oxygen atoms from both types of anions, demonstrating how the different charges and coordination preferences of the anions are accommodated within a single framework. osti.gov

Another class of mixed-anion systems involves the partial substitution of this compound with other tetrahedral anions. In the compound K₂(HSeO₄)₁.₅(H₂AsO₄)₀.₅, the anionic sites are statistically occupied by both this compound and dihydrogenarsenate ions. researchgate.net Such solid solutions can lead to disordered structures and are of interest for their potential proton conductivity, as the mixing of anions can frustrate the long-range ordering of hydrogen bonds and facilitate proton transport. researchgate.net The study of mixed-anion compounds is a growing field, with the goal of designing materials with tailored properties by precisely controlling the anionic composition and arrangement. kyoto-u.ac.jpnih.gov

Table 3: Examples of Isostructural this compound and Hydrogensulfate Compounds

This compound Compound Isostructural Sulfate (B86663) Analog Key Structural Feature Reference
Mg(HSeO₄)₂ Mg(HSO₄)₂ Same structure type researchgate.net
Zn(HSeO₄)₂ Mg(HSO₄)₂ Same structure type researchgate.net
Mn(HSeO₄)₂·H₂O Mg(HSO₄)₂·H₂O Isotypic monohydrates researchgate.net
Cd(HSeO₄)₂·H₂O Mg(HSO₄)₂·H₂O Isotypic monohydrates researchgate.net
La(HSeO₄)₃ La(HSO₄)₃ Isotypic hexagonal structure osti.gov
K(HSeO₄)(H₂SeO₄) K(HSO₄)(H₂SO₄) Isostructural acid salts researchgate.net

Advanced Spectroscopic Characterization and Vibrational Dynamics of Hydrogenselenates

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy stands as a powerful tool for probing the vibrational modes within hydrogenselenate compounds. By analyzing the absorption of infrared radiation at specific frequencies, detailed information about the functional groups and their interactions can be obtained.

Assignment of Vibrational Modes and Functional Group Analysis

The vibrational spectrum of the this compound ion is characterized by distinct bands corresponding to the stretching and bending modes of the Se-O and O-H bonds. The stretching vibrations of the Se-O bonds are typically observed in the 800-1000 cm⁻¹ region. materialsciencejournal.org For instance, in guanidinium (B1211019) this compound, SeO₄ vibrations are reported at 953, 909, 876, and 837 cm⁻¹ in the infrared spectrum. materialsciencejournal.org

The presence of the hydrogen atom in the HSeO₄⁻ ion leads to a distinction between the Se-OH and SeO₃ groups. The Se-O(H) stretching vibration generally appears at a lower frequency compared to the symmetric and asymmetric stretches of the SeO₃ group. In potassium this compound (KHSeO₄), a doublet around 970/955 cm⁻¹ is assigned to the νSeO₂ vibration, while the band around 750/740 cm⁻¹ is attributed to the νSe-O(H) vibration of the chain-forming HSeO₄⁻ ions. ukim.mk

Hydrogen bonding plays a crucial role in the vibrational spectra of hydrogenselenates. Strong hydrogen bonds can cause a significant shift of the O-H stretching band to lower wavenumbers and the bending modes to higher wavenumbers. core.ac.uk In pentasodium trihydrogen tetraselenate dihydrate (Na₅H₃(SeO₄)₄·2H₂O), two bands at 2850 and 2475 cm⁻¹ are assigned to the stretching vibrations of the O-H···O hydrogen bonds. capes.gov.br The considerable shift from the typical free water molecule stretching frequencies indicates the presence of strong hydrogen bonding. core.ac.uk

The analysis is often supported by computational methods, such as Density Functional Theory (DFT), which help in the assignment of vibrational modes. materialsciencejournal.org However, calculated frequencies often need to be scaled to achieve better agreement with experimental data due to the neglect of anharmonicity in the calculations. materialsciencejournal.orgiarjset.com

Table 1: Assignment of Vibrational Modes in Selected this compound Compounds from FTIR Data

CompoundVibrational ModeWavenumber (cm⁻¹)Reference
Guanidinium this compoundSeO₄ vibrations953, 909, 876, 837 materialsciencejournal.org
Guanidinium this compoundNH₂ vibrations3449, 3377, 1564, 1555 materialsciencejournal.org
Potassium this compoundνSeO₂~970/955 ukim.mk
Potassium this compoundνSe-O(H)~750/740 ukim.mk
Pentasodium trihydrogen tetraselenate dihydrateO-H···O stretching2850, 2475 capes.gov.br
Anilinium hydrogenselenite(NH₃)-wagging705 (appears below 140K) iucr.org

Temperature-Dependent Vibrational Studies

Temperature-dependent FTIR studies reveal dynamic processes such as phase transitions and changes in hydrogen bonding within this compound crystals. As the temperature changes, shifts in band positions, changes in intensity, and the appearance or disappearance of bands can be observed. iucr.orgnih.gov

In a study of an anilinium-hydrogenselenite hybrid compound, cooling the sample below 140K resulted in the appearance of a new vibrational band at 705 cm⁻¹, corresponding to the (NH₃)-wagging modes. iucr.org This phenomenon was reversible upon heating, indicating a temperature-induced structural change. iucr.org Similarly, the ν(C–N)-stretching and the (NH₃)-scissoring modes were also affected by temperature variations. iucr.org

Heating generally induces a progressive structural disorder in crystals like cesium this compound (CsHSO₄) and its selenium analogue. researchgate.net The weakening of hydrogen bonds at higher temperatures is reflected in a shift of the O-H stretching bands to higher frequencies. researchgate.net This is a common observation in hydrogen-bonded systems, as increased thermal energy leads to greater vibrational amplitude and a less constrained environment for the proton. researchgate.netrsc.org These temperature-dependent spectral changes provide valuable insights into the thermal stability and phase behavior of this compound materials. researchgate.net

Raman Spectroscopy

Raman spectroscopy serves as a complementary technique to FTIR, providing information about the vibrational modes of molecules and crystals. renishaw.comwikipedia.org It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or inactive in FTIR spectra. surfacesciencewestern.com

Complementary Vibrational Mode Elucidation

Raman spectra of hydrogenselenates often reveal vibrational modes that are not observed or are weak in the corresponding FTIR spectra, thus providing a more complete picture of the vibrational dynamics. For example, in guanidinium this compound, the SeO₄ vibrations are reported at 916 and 848 cm⁻¹ in the Raman spectrum, complementing the bands seen in the IR spectrum. materialsciencejournal.org

In cadmium hydrogenselenite selenite (B80905) (CDHS), a very strong band at 835 cm⁻¹ in the Raman spectrum corresponds to the symmetric stretching vibrations of the SeO₂ groups, while the corresponding infrared spectrum only shows a shoulder at 831 cm⁻¹. core.ac.uk The deformation vibrations of the HSeO₃⁻ ion in CDHS exhibit a very weak band in the Raman spectrum at 304 cm⁻¹. core.ac.uk The low-frequency region of the Raman spectrum is particularly useful for studying lattice vibrations, which arise from the collective motions of atoms in the crystal lattice. spectroscopyonline.com

Table 2: Comparison of FTIR and Raman Vibrational Modes for Guanidinium this compound

Vibrational ModeFTIR Wavenumber (cm⁻¹)Raman Wavenumber (cm⁻¹)Reference
SeO₄ vibrations953, 909, 876, 837916, 848 materialsciencejournal.org
CN vibrations1646, 1008, 7311661, 731 materialsciencejournal.org
NH₂ vibrations3449, 3377, 1564, 15553443, 3314, 1558, 1549, 1098 materialsciencejournal.org

Polarized Raman Spectra for Anisotropic Systems

For anisotropic systems like crystals, polarized Raman spectroscopy is a powerful technique to determine the symmetry of vibrational modes and the orientation of molecules within the crystal lattice. horiba.comedinst.comresearchgate.net By analyzing the Raman scattering with polarization parallel and perpendicular to the incident laser polarization, one can differentiate between symmetric and non-symmetric vibrations. horiba.com

In anisotropic materials, the intensities and positions of Raman bands can change with the relative orientation of the sample to the polarized laser beam. renishaw.com This information is crucial for assigning vibrational modes to specific symmetry species within the crystal's point group. researchgate.net For example, in the study of orthorhombic rare-earth orthochromites, the analysis of polarized Raman spectra as a function of polarizer and analyzer angles allowed for the observation of phonon modes that were not detected in unpolarized measurements. researchgate.net While specific polarized Raman studies on simple this compound salts are not extensively detailed in the provided context, the principles are broadly applicable to crystalline this compound compounds, which are often anisotropic. rsc.org This technique can reveal the orientation of the HSeO₄⁻ ions within the unit cell and provide detailed information about the symmetry of their vibrational modes. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is another key technique for characterizing this compound compounds, providing insights into the local chemical environment of specific nuclei. While the provided search results focus more on vibrational spectroscopy, there are mentions of NMR studies, particularly ⁷⁷Se and ¹H NMR.

In a study of highly deuterated ammonium (B1175870) hydrogen selenate (B1209512), ⁷⁷Se NMR, along with dielectric measurements, was used to identify a polymorphic phase transition from an orthorhombic to a monoclinic phase at 339 K. tandfonline.comcapes.gov.br This indicates that the local environment of the selenium nucleus changes significantly at the phase transition.

Furthermore, ²D and ⁷⁷Se NMR spectra, along with relaxation times and conductivity measurements, have been used to study phase transitions in ammonium hydrogen selenate (NH₄HSeO₄), deuterated ammonium hydrogen selenate (ND₄DSeO₄), and rubidium hydrogen selenate (RbHSeO₄). tandfonline.comcapes.gov.br These studies revealed that the phase transitions in these crystals at 417 K and 446 K, respectively, are transitions to superionic plastic phases where high conductivity is due to fast cation diffusion. tandfonline.com ¹H NMR has also been used to study proton transfer processes in molecular complexes, which can be relevant to understanding the behavior of the proton in the this compound ion. rsc.org

Solid-State NMR for Local Environments

Solid-state NMR (ssNMR) is a powerful technique for probing the local atomic environments in crystalline and amorphous materials where molecular motion is restricted. emory.eduwikipedia.org For hydrogenselenates, ssNMR, particularly of the 77Se nucleus (spin I=1/2, natural abundance 7.63%), provides direct information about the selenium atom's chemical surroundings. researchgate.net The broad chemical shift range of 77Se, spanning over 3000 ppm, makes it exceptionally sensitive to subtle changes in molecular structure and bonding. researchgate.netresearchgate.net

In the solid state, the NMR spectrum is influenced by anisotropic interactions such as chemical shift anisotropy (CSA) and dipolar couplings, which are averaged out in solution. emory.edu These interactions result in broad powder patterns for polycrystalline samples, the analysis of which can yield the principal components of the chemical shift tensor. wikipedia.org This tensor provides detailed information about the electronic symmetry around the selenium nucleus. For example, in a study of selenate anions within hydrotalcite-like compounds, 77Se ssNMR revealed a uniaxial chemical shift anisotropy. This was attributed to the combined effects of hydrogen bonding with hydroxyl groups and interlayer water molecules, which restricts the ion's motion and creates a specific electronic environment. acs.org

Furthermore, ssNMR can distinguish between crystallographically non-equivalent selenium sites within a unit cell. In the ferroelectric phase of ammonium hydrogen selenate (NH₄HSeO₄), for instance, 77Se NMR studies have shown that the resonance lines corresponding to structurally non-equivalent selenium nuclei split into multiple components. researchgate.net This splitting is a direct consequence of the formation of ferroelectric domains and the existence of a superstructure, revealing intricate details of the material's local structure during phase transitions. researchgate.netcapes.gov.br Similarly, 1H and 2H (deuterium) ssNMR can be used to investigate the hydrogen bonding networks and proton dynamics within these crystals. researchgate.netnih.gov

CompoundNucleusNMR TechniqueKey FindingsReference(s)
Ammonium Hydrogen Selenate (NH₄HSeO₄)77Se, 2H1D/2D ssNMRLine splitting reveals non-equivalent Se/D nuclei due to ferroelectric domains and superstructure. Probes chemical exchange processes. researchgate.net, researchgate.net
Potassium Hydrogen Selenate (KHSeO₄)1H, 2H2D ssNMRElucidated slow exchange between protons in hydrogen-bonded chains and dimers, linking it to proton conduction mechanisms. researchgate.net
Selenate in Hydrotalcite77SeCP/MAS ssNMRUniaxial Chemical Shift Anisotropy (CSA) observed, indicating restricted motion due to hydrogen bonding with the host layers. acs.org

Solution-State NMR for Hydration Sphere Analysis

In solution, the rapid, isotropic tumbling of molecules averages out anisotropic NMR interactions, leading to high-resolution spectra with sharp resonance lines. alfa-chemistry.com Solution-state NMR is a primary tool for determining the structure and dynamics of molecules in solution, including the interaction of ions with solvent molecules. alfa-chemistry.comnih.gov For the this compound ion, NMR can be used to analyze its hydration sphere—the shell of water molecules that directly interact with and surround the ion. wikipedia.orgresearchoutreach.org

The chemical shift of both the ion's nuclei (e.g., 77Se, 1H) and the solvent's nuclei (1H, 17O) can be sensitive to the formation of the hydration shell. wikipedia.org The interaction between the HSeO₄⁻ ion and water molecules, primarily through hydrogen bonding, alters the electronic environment and thus the resonance frequencies. While direct, detailed studies on the HSeO₄⁻ hydration sphere using NMR are not extensively documented in the provided literature, the principles can be inferred from studies on similar oxyanions and general NMR hydration analysis. wikipedia.orgresearchgate.netresearchgate.net

Computational studies predict that the hydration of the HSeO₄⁻ ion strongly affects the Se-O(H) stretching and SeOH bending vibrations, suggesting a significant interaction with water molecules. researchgate.net Experimentally, pulsed-field gradient (PFG) NMR is a powerful method for measuring the diffusion coefficients of ions in solution. researchoutreach.org This data can be used in the Stokes-Einstein equation to determine the effective hydrodynamic radius (Stokes radius) of the hydrated ion. researchoutreach.org This radius reflects the size of the ion plus its tightly bound hydration sphere as it moves through the solution. The study of various alkali metal ions has demonstrated the utility of this method in parameterizing the size and mobility of hydrated ions. researchoutreach.org The chemical shift of 77Se in aqueous solution is known to be sensitive to factors like pH, temperature, and ionic strength, reflecting its interaction with the surrounding medium. nih.govresearchgate.net

IonNMR MethodMeasured ParameterInferred PropertyReference(s)
General IonsPulsed-Field Gradient (PFG) NMRDiffusion Coefficient (D)Stokes Radius (Hydrodynamic Size of Hydrated Ion) researchoutreach.org
General Ions1H, 17O NMRChemical Shift, Relaxation TimesHydration Number, Water Exchange Rates wikipedia.org
Selenate (SeO₄²⁻)77Se NMRChemical ShiftSensitivity to pH, temperature, and ionic strength indicates strong solvent interaction. nih.gov, researchgate.net
This compound (HSeO₄⁻)Computational (ab initio)Vibrational FrequenciesPredicts strong effect of hydration on Se-O(H) and SeOH vibrations. researchgate.net

Correlating Spectroscopic Signatures with Crystal and Molecular Structure

A primary goal of spectroscopic analysis is to establish clear correlations between measured spectral features and the precise geometric arrangement of atoms in a molecule or crystal. nih.gov For hydrogenselenates, data from vibrational spectroscopy (Infrared and Raman) and NMR are frequently correlated with structural parameters obtained from single-crystal X-ray diffraction. researchgate.netrsc.org

Hydrogen bonding is a dominant feature in the crystal structures of this compound salts, often forming dimers or infinite chains of HSeO₄⁻ anions. rsc.orgtandfonline.com The strength and geometry of these hydrogen bonds profoundly influence the vibrational spectra. In potassium hydrogen selenate (KHSeO₄), which contains two types of HSeO₄⁻ ions (one forming dimers and the other forming chains), the IR spectrum displays distinct doublets for the ν(SeO₃) and ν(Se-O(H)) vibrations, reflecting these different structural motifs. tandfonline.com A strong correlation exists between the O-H stretching frequency and the O···O distance in the hydrogen bond; shorter, stronger bonds typically lead to lower, broader stretching frequencies. rsc.org A 2025 study on selenic acid complexes found that O-H stretching frequencies in the range of 1600–3050 cm⁻¹ corresponded to SeO–H⋯OSe hydrogen bonds with O···O distances of 2.61 Å or less. rsc.org

The Se-O bond lengths within the HSeO₄⁻ anion are also directly reflected in the vibrational frequencies. The bond to the hydroxyl proton, Se-O(H), is longer and weaker than the other Se-O bonds in the SeO₃ group. Consequently, the Se-O(H) stretching vibration appears at a lower frequency (typically 740-750 cm⁻¹) compared to the symmetric and asymmetric stretches of the SeO₃ group (typically 830-970 cm⁻¹). tandfonline.commaterialsciencejournal.org DFT calculations for guanidinium this compound show a calculated Se-O(H) bond length of 1.7987 Å, significantly longer than the other Se-O bonds (1.6246-1.6539 Å), which aligns with the observed separation of vibrational modes. materialsciencejournal.org

Solid-state NMR data also correlates strongly with crystal structure. The presence of multiple, distinct signals in the 77Se ssNMR spectrum of a compound like NH₄HSeO₄ is direct spectroscopic evidence for the existence of crystallographically inequivalent selenium atoms in the unit cell, a fact confirmed by diffraction methods. researchgate.netcapes.gov.br

CompoundSpectroscopic SignatureFrequency/ShiftStructural FeatureBond Length/DistanceReference(s)
KHSeO₄IR ν(Se-O(H))~750 cm⁻¹Se-O bond with attached protonLonger Se-O bond tandfonline.com
KHSeO₄IR ν(SeO₃)~955-970 cm⁻¹Se-O bonds in the selenate groupShorter Se-O bonds tandfonline.com
Guanidinium this compoundRaman ν(SeO₃)848, 916 cm⁻¹Se-O bonds1.6055 - 1.6204 Å materialsciencejournal.org
Guanidinium this compoundRaman ν(Se-O(H))Not specifiedSe-O(H) bond1.7124 Å materialsciencejournal.org
Selenic Acid ComplexesIR ν(O-H)1600-3050 cm⁻¹Short O-H···O hydrogen bond≤2.61 Å rsc.org
NH₄HSeO₄77Se ssNMRMultiple split linesStructurally non-equivalent Se nucleiDifferent local environments researchgate.net, capes.gov.br

Computational and Theoretical Chemistry of Hydrogenselenate

Theoretical Prediction of Electronic and Optical Properties

Theoretical calculations are crucial for predicting the electronic and optical properties of materials containing the hydrogenselenate ion, particularly their potential for applications in nonlinear optics (NLO).

Calculation of Hyperpolarizability and Non-linear Optical Responses

The nonlinear optical (NLO) properties of this compound compounds are a significant area of computational research. The first hyperpolarizability (β), a measure of the NLO response of a molecule, can be calculated using quantum chemical methods like Density Functional Theory (DFT) and Hartree-Fock (HF). materialsciencejournal.orgresearchgate.net

For instance, in guanidinium (B1211019) this compound, the calculated first hyperpolarizability was found to be significant, suggesting its potential as an NLO material. materialsciencejournal.org The organic cation in such hybrid organic-inorganic materials is often responsible for the NLO properties, while the inorganic part, the this compound anion, contributes to the stability of the compound. materialsciencejournal.org

Computational studies on various this compound-containing compounds, such as tetraethylammonium (B1195904) monothis compound bis selenic acid, have shown that these materials exhibit non-zero hyperpolarizability, indicating their NLO behavior. capes.gov.br These calculations are essential for screening and designing new materials for applications like optical switching and data storage. capes.gov.br The NLO response can be influenced by factors such as the presence of structural water molecules, as demonstrated in comparative studies of hydrated and anhydrous double salts. researchgate.net

Below is a table summarizing the calculated first hyperpolarizability of a this compound compound.

CompoundComputational MethodBasis SetFirst Hyperpolarizability (β₀) (esu)
Guanidinium this compoundB3LYP6-31G*2.82 x 10⁻³⁰

Table 1: Calculated first hyperpolarizability of Guanidinium this compound. materialsciencejournal.org

Frontier Molecular Orbital Analysis (HOMO-LUMO Gap) for Chemical Reactivity

Frontier Molecular Orbital (FMO) theory is a powerful tool within computational chemistry to predict the chemical reactivity of molecules. imperial.ac.uktaylorandfrancis.comwikipedia.org The theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). taylorandfrancis.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for understanding a molecule's kinetic stability and reactivity. researchgate.net A smaller gap generally implies higher reactivity. taylorandfrancis.com

In the context of this compound compounds, FMO analysis helps in understanding the interactions between the this compound anion and the cation. researchgate.net For example, in 1,2,4-triazolium this compound, the energies of the HOMO, LUMO, and the HOMO-LUMO gap were calculated to analyze the kinetic stability and chemical reactivity of the molecular complex. researchgate.net Such calculations, often performed using DFT, also allow for the study of intramolecular bonding interactions and electron delocalization through Natural Bond Orbital (NBO) analysis. researchgate.netresearchgate.net

Quantum chemical studies on compounds like 4-benzylpyridinium monothis compound have utilized ab initio UHF methods to determine HOMO and LUMO energies, providing insights into the electronic structure and reactivity. researchgate.net Similarly, for double selenate (B1209512) salts like Na₂Fe(SeO₄)₂·2H₂O and Na₂Co(SeO₄)₂·2H₂O, FMO analysis has been used to correlate their electronic structure with their observed properties. researchgate.net

The following table presents data from a computational study on a this compound complex, illustrating the calculated frontier molecular orbital energies and the HOMO-LUMO energy gap.

Molecular ComplexComputational MethodBasis SetHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
1,2,4-triazolium this compoundB3LYPcc-pVTZ--Calculated

Force Field Development for Classical Simulations

While quantum mechanical methods provide high accuracy, they are computationally expensive, especially for large systems. youtube.com Classical simulations, using force fields, offer a computationally more feasible approach to study the dynamics of large molecular systems over longer timescales. kallipos.gruchicago.edu

Force fields are a set of parameters that describe the potential energy of a system of particles. For this compound-containing systems, the development of accurate force fields is crucial for performing reliable molecular dynamics (MD) simulations. These force fields are often derived from first-principles data, ensuring that they accurately represent the interactions within the system. uchicago.edu

The development of force fields for hydrogenselenates involves parameterizing the interactions between the this compound anion and other components of the system, such as cations and solvent molecules. This includes defining the bond stretching, angle bending, and torsional parameters within the HSeO₄⁻ ion, as well as the non-bonded interactions (van der Waals and electrostatic) with its environment.

These classical simulations can then be used to investigate a wide range of phenomena, including the structure and dynamics of this compound in aqueous solutions, the mechanisms of phase transitions in solid-state hydrogenselenates, and the transport properties in proton-conducting materials. For example, simulations can provide insights into the hydrogen bonding network and the diffusion of protons, which are key to understanding proton conductivity in materials like cesium this compound.

The development of accurate force fields for hydrogenselenates is an ongoing area of research, enabling more complex and realistic simulations of these important chemical systems.

Thermodynamic and Kinetic Investigations of Hydrogenselenate Chemistry

Acid-Base Equilibria and Proton Dissociation Constants (pKa)

Hydrogenselenate (HSeO₄⁻) is the conjugate base of the strong acid, selenic acid (H₂SeO₄). ufl.edu In aqueous solutions, selenic acid is considered to dissociate completely. ufl.edu The this compound ion itself is a weak acid and can further dissociate to form the selenate (B1209512) ion (SeO₄²⁻). researchgate.net

The acid dissociation constant (Ka) is a quantitative measure of the strength of an acid in solution. youtube.comibchem.com It is the equilibrium constant for the dissociation of an acid. ibchem.com The pKa is defined as the negative base-10 logarithm of the Ka. youtube.comacdlabs.com A lower pKa value indicates a stronger acid. ibchem.com The pKa for the dissociation of the this compound ion is approximately 1.7 to 1.9.

Table 1: pKa Values for Selenic and Selenious Acid Species

Acid/Base Pair pKa
H₂SeO₄ / HSeO₄⁻ Strong Acid
HSeO₄⁻ / SeO₄²⁻ ~1.7 - 1.9
H₂SeO₃ / HSeO₃⁻ 2.70 ± 0.06 researchgate.net
HSeO₃⁻ / SeO₃²⁻ 8.54 ± 0.04 researchgate.net

This table presents the pKa values for the dissociation of selenic and selenious acid species in aqueous solution.

Redox Chemistry of Selenium Species involving this compound

The redox chemistry of selenium is complex, with several accessible oxidation states, including selenate (+6), selenite (B80905) (+4), elemental selenium (0), and selenide (B1212193) (-2). researchgate.net this compound contains selenium in its highest oxidation state (+6). Under reducing conditions, selenate can be converted to selenite and subsequently to elemental selenium or hydrogen selenide. nih.govmdpi.com

The redox potential of a substance quantifies its ability to accept or donate electrons. biology-pages.inforowansci.com In aqueous solutions, the stability of different selenium species is dependent on both pH and the redox potential (Eh) of the environment. researchgate.net Selenate is the predominant species under oxidizing conditions and is highly soluble. researchgate.net As the redox potential decreases, selenite becomes more stable. researchgate.net

The reduction of selenate to selenite is a key step in the biological metabolism of selenium. nih.gov This process can be catalyzed by enzymes such as thioredoxin reductase. nih.gov

Phase Transition Phenomena in Solid Hydrogenselenates

Solid this compound salts, with the general formula M'HSeO₄ (where M' is a monovalent cation like Cs⁺, Rb⁺, K⁺, or NH₄⁺), exhibit interesting phase transition behaviors, particularly the phenomenon of superprotonic conductivity. scispace.comrsc.org

Superprotonic Phase Transitions and Proton Conductivity Mechanisms

At elevated temperatures, many solid hydrogenselenates undergo a structural phase transition to a superprotonic phase. rsc.org This transition is characterized by a significant increase in proton conductivity, often by several orders of magnitude. rsc.org In this high-temperature phase, the crystal structure becomes highly disordered, creating a network of dynamically disordered hydrogen bonds. rsc.org

Proton transport in these materials is generally understood to occur via two primary mechanisms:

Grotthuss Mechanism: This involves the "hopping" of protons between adjacent oxygen atoms in the crystal lattice through the breaking and forming of hydrogen bonds. rsc.org

Vehicle Mechanism: In this mechanism, protons are transported by diffusing molecular species, such as H₃O⁺ ions, through the crystal structure. mpg.de

The Grotthuss mechanism is believed to be the dominant mode of proton conduction in the superprotonic phases of solid hydrogenselenates. rsc.org

Influence of Cation Substitution and Supramolecular Complexation on Phase Behavior

The temperature at which the superprotonic phase transition occurs can be influenced by several factors, including the nature of the cation and the formation of supramolecular complexes. rsc.org

Cation Substitution: The substitution of one cation for another in the crystal lattice can alter the phase transition temperature. For instance, studies have shown that larger cations like Cs⁺ can enhance proton conductivity compared to smaller cations like K⁺ and Rb⁺. rsc.org Applying external pressure can also induce new superprotonic phases in some this compound compounds. rsc.org

Supramolecular Complexation: The complexation of alkali hydrogenselenates with macrocyclic ligands like crown ethers can significantly impact their phase transition behavior. rsc.orgrsc.orgunibo.it For example, the inclusion of 18-crown-6 (B118740) ether has been shown to lower the superprotonic phase transition temperature of alkali hydrogenselenates by approximately 40 °C. rsc.orgrsc.org This is attributed to the changes in the crystal structure and hydrogen bonding network induced by the crown ether.

Calorimetric Studies of Phase Transitions

Differential Scanning Calorimetry (DSC) is a key technique used to study the phase transitions in solid hydrogenselenates. scispace.comrsc.orgresearchgate.net DSC measures the difference in heat flow between a sample and a reference as a function of temperature. Phase transitions are observed as endothermic or exothermic peaks in the DSC thermogram. rsc.orgresearchgate.net

For example, DSC studies on cesium this compound (CsHSeO₄) have identified a superionic phase transition at approximately 402.6 K. scispace.com In studies involving supramolecular complexes of hydrogenselenates with crown ethers, DSC has been used to observe both dehydration events and the subsequent reversible solid-to-solid phase transitions. rsc.orgresearchgate.net These studies have quantified the changes in phase transition temperatures upon complexation and cation substitution. rsc.orgrsc.org

Reaction Mechanism Elucidation involving this compound

Understanding the mechanisms of reactions involving this compound is crucial for controlling their chemical transformations. Isotopic labeling studies have been employed to elucidate these pathways.

For instance, the hydrolysis of dimethyl selenate proceeds in two steps: first to methyl hydrogen selenate and then to selenic acid. rsc.org Tracer studies using ¹⁸O-labeled water have shown that the selenium-oxygen bond is broken in both stages of this hydrolysis. rsc.org The proposed mechanism involves a nucleophilic attack by water on the selenium atom of the ester or its conjugate acid. rsc.org

In electrophilic addition reactions, such as the reaction of an alkene with a hydrogen halide, the mechanism involves the initial attack of the electrophile (H⁺) on the double bond to form a carbocation intermediate. chemguide.co.uk This intermediate is then attacked by the nucleophile (in this case, the halide ion). chemguide.co.uk While not directly involving this compound, these principles of electrophilic attack and intermediate formation are fundamental to understanding a wide range of chemical reactions.

Kinetic Studies of this compound-Mediated Reactions

Kinetic studies provide quantitative insights into the rates of chemical reactions, offering a window into the molecular steps that constitute the reaction mechanism. In the context of selenium chemistry, kinetic investigations have often focused on oxidation reactions where selenium compounds, particularly those in the +4 oxidation state like selenious acid (H₂SeO₃) and its conjugate base, hydrogenselenite (HSeO₃⁻), act as oxidants or catalysts. While direct kinetic studies on this compound (HSeO₄⁻) mediated reactions are less common in the available literature, the principles can be understood through related systems.

One notable study investigated the kinetics of the formation of selenito complexes from the reaction of various aquocobalt(III) complexes with the hydrogenselenite ion (HSeO₃⁻) in aqueous solution. acs.org The reactions, studied at 25 °C, were found to be significantly faster than the rate of water exchange on the cobalt(III) centers, suggesting an inner-sphere mechanism where the hydrogenselenite ion directly participates in the transition state. acs.org

The proposed mechanism involves a rapid pre-equilibrium to form an outer-sphere complex, followed by a rate-determining interchange step. The general form of the observed rate law is:

kobs = kiKos [HSeO₃⁻] / (1 + Kos [HSeO₃⁻])

where kobs is the observed pseudo-first-order rate constant, ki is the interchange rate constant, and Kos is the outer-sphere association constant. At low concentrations of hydrogenselenite, this simplifies to a second-order rate law:

Rate = k2 [Co(III) complex] [HSeO₃⁻]

where k2 = kiKos.

The table below summarizes the second-order rate constants for the reaction of several aquocobalt(III) complexes with hydrogenselenite.

Reactant (Aquocobalt(III) Complex)Second-Order Rate Constant (k₂) at 25 °C (M⁻¹s⁻¹)
[Co(NH₃)₅(H₂O)]³⁺1.3 x 10³
cis-[Co(en)₂(H₂O)₂]³⁺2.1 x 10³
trans-[Co(en)₂(H₂O)₂]³⁺4.5 x 10⁴
[Co(tren)(H₂O)₂]³⁺7.5 x 10²

Data sourced from Fowless and Stranks (1977). acs.org

These kinetic data reveal the influence of the cobalt complex's structure on the reaction rate. The significantly faster rate for the trans-diaquo complex compared to its cis isomer highlights the stereochemical influence on reactivity. acs.org

In other areas, kinetic studies on the oxidation of organic compounds by selenium dioxide (SeO₂), which exists in equilibrium with selenious acid in aqueous solution, have shown that the reaction order can vary depending on the substrate and conditions. For example, the oxidation of acetyl acetone (B3395972) by selenium dioxide follows first-order kinetics with respect to both the oxidant and the substrate. zenodo.org Such studies are crucial for understanding the step-by-step process of these oxidations, which often involve the formation of intermediate organoselenium compounds.

Thermodynamic Control versus Kinetic Control in Reaction Pathways

In chemical reactions where multiple products can be formed from a single set of reactants, the distribution of these products can be governed by either kinetic or thermodynamic control. zenodo.orgnsf.gov This principle is highly relevant to reactions involving polyfunctional substrates or intermediates, as is common in selenium chemistry.

Kinetic control dominates under conditions where the reaction is essentially irreversible, typically at lower temperatures. zenodo.org The major product formed is the one that results from the fastest reaction pathway, i.e., the pathway with the lowest activation energy (Ea). This product is known as the kinetic product . nsf.govlookchem.com

Thermodynamic control , on the other hand, is favored under conditions where the reactions are reversible, usually at higher temperatures. zenodo.orgnih.gov At elevated temperatures, there is sufficient energy to overcome the activation barriers of both the forward and reverse reactions. An equilibrium is established, and the major product will be the most thermodynamically stable one (the one with the lowest Gibbs free energy, ΔG), regardless of how fast it is formed. This is referred to as the thermodynamic product . nsf.govlookchem.com

The competition between kinetic and thermodynamic control can be illustrated with a reaction coordinate diagram:

Reaction Coordinate Diagram: Kinetic vs. Thermodynamic Product

Imagine a starting material (SM) that can react to form two different products, P₁ (the kinetic product) and P₂ (the thermodynamic product).

Pathway to P₁ (Kinetic Product): This pathway has a lower activation energy (Ea,kinetic) than the pathway to P₂. Therefore, P₁ is formed more rapidly.

Pathway to P₂ (Thermodynamic Product): P₂ is at a lower energy level than P₁, making it the more stable product. However, the activation energy for its formation (Ea,thermodynamic) is higher.

Control ConditionFavored ProductRationaleTypical Reaction Conditions
Kinetic Control The product formed fastest (P₁)The reaction pathway has the lowest activation energy.Low temperature, short reaction time. zenodo.org
Thermodynamic Control The most stable product (P₂)The reaction is reversible, allowing equilibrium to be reached.High temperature, long reaction time. zenodo.orgnih.gov

In the context of selenium chemistry, the allylic oxidation of alkenes by selenium dioxide provides a classic example. The reaction can lead to different constitutional isomers, and the product ratio can often be influenced by the reaction temperature and time, indicating a competition between kinetic and thermodynamic pathways. nih.gov Similarly, in the synthesis of complex molecules where this compound or related species might be used as an oxidant or for functional group installation, careful control of reaction conditions is paramount to selectively obtain the desired kinetic or thermodynamic product. nsf.govcaltech.edu

For instance, in the synthesis of metal selenide nanocrystals, the choice of ligands and temperature can influence whether the reaction is under kinetic or thermodynamic control, leading to different crystalline phases (polymorphs) of the final product. nsf.gov This demonstrates that both the intrinsic reactivity (kinetics) and the relative stability of the products (thermodynamics) are crucial considerations in predicting and controlling the outcomes of reactions involving selenium compounds.

Advanced Applications of Hydrogenselenates in Materials Science and Catalysis

Proton-Conducting Materials

The ability of certain solid-state materials to exhibit high proton conductivity is crucial for the development of next-generation electrochemical devices, such as intermediate-temperature fuel cells. Hydrogenselenates, particularly those in the M₃H(SeO₄)₂ and MHSeO₄ families (where M is an alkali metal or ammonium), have emerged as a significant class of superionic conductors. researchgate.netaip.org These materials are characterized by structural phase transitions at elevated temperatures, leading to a dramatic increase in proton conductivity. researchgate.netaip.org

Design and Synthesis of Novel Proton Conductors

The design of novel hydrogenselenate-based proton conductors often involves strategies to create a dynamically disordered hydrogen-bond network, which is essential for facilitating proton transport. researchgate.net One successful approach is the synthesis of mixed-anion compounds, where selenate (B1209512) (SeO₄²⁻) tetrahedra are partially substituted with other tetrahedral groups like phosphate (B84403) (PO₄³⁻) or sulfate (B86663) (SO₄²⁻). This substitution can stabilize the high-conductivity phase at lower temperatures or enhance the intrinsic conductivity.

For instance, compounds in the M₃(HSeO₄)₂(H₂PO₄) series (M = K, Rb, Cs) have been synthesized and investigated. The introduction of H₂PO₄ groups into the Rb₃(HSeO₄)₂ structure, creating Rb₃(HSeO₄)₂(H₂PO₄), has been shown to result in a superprotonic phase transition. researchgate.net Similarly, the solid acid salt Cs₂(HSO₄)(H₂PO₄) exhibits a superprotonic phase transition and high proton conductivity. researchgate.netresearchgate.net The synthesis of these materials typically involves the slow evaporation of aqueous solutions containing stoichiometric amounts of the constituent acids and metal carbonates or hydroxides. jps.jp

Another design strategy focuses on the cation (M⁺). The choice of the alkali metal (K, Rb, Cs) or the use of the ammonium (B1175870) cation (NH₄⁺) significantly influences the crystal structure, the phase transition temperatures, and the conductivity. researchgate.nettandfonline.com For example, (NH₄)₃H(SeO₄)₂ is a well-studied superionic conductor with high proton conductivity in its high-temperature phases. aip.orgtandfonline.com

Table 1: Proton Conductivity in Selected this compound-Based Materials

CompoundTransition Temp. (°C)Conductivity (S/cm)Activation Energy (eV)
(NH₄)₃H(SeO₄)₂ ~59 (TS1)~10⁻² at > TS10.28 (Phase II)
Rb₃(HSeO₄)₂(H₂PO₄)₀.₅ ~1013x10⁻³ at 110°C0.37
CsHSeO₄ ~128>10⁻³ (superionic phase)-
Cs₂(HSO₄)(H₂PO₄) 61-1053x10⁻³ at 110°C0.37
(NH₄)₄H₂(SeO₄)₃ -~10⁻² (superionic phase)-

Note: Conductivity values are highly dependent on temperature, crystal orientation, and atmospheric conditions. The data presented are representative values from various studies. aip.orgresearchgate.netresearchgate.nettandfonline.comacs.org

Mechanisms of Proton Transport in this compound-Based Solids

Proton transport in this compound-based solids is a complex process governed by the crystal structure and the dynamics of the hydrogen-bond network. Two primary mechanisms are considered: the Grotthuss mechanism (proton hopping) and the vehicle mechanism. nih.govmpg.deosti.gov

In the Grotthuss mechanism , protons are not transported as isolated ions but rather hop along a pre-existing network of hydrogen bonds. nih.govosti.gov This involves the cleavage of an O-H bond and the formation of a new one with an adjacent SeO₄ tetrahedron. The subsequent reorientation of the resulting HSeO₄⁻ and SeO₄²⁻ groups allows for the next hop, creating a pathway for long-range proton conduction. This mechanism is believed to be dominant in many superionic this compound crystals, where the high-temperature phase features dynamically disordered SeO₄ tetrahedra and a labile proton subsystem. researchgate.netresearchgate.net Studies on (NH₄)₃H(SeO₄)₂ indicate that in the superionic phases, a dynamically disordered hydrogen-bond network is formed, facilitating this type of transport. researchgate.netaip.org

The vehicle mechanism involves the diffusion of protonated species, such as H₃O⁺, through the crystal lattice. mpg.de This mechanism is more common in hydrated systems. While many advanced this compound conductors are anhydrous, the vehicle mechanism can play a role if water molecules are present, for instance, in the crystal structure of Cs₃(H₂PO₄)(HPO₄)·2H₂O. nih.gov

Optoelectronic and Non-linear Optical Materials

The non-centrosymmetric crystal structures adopted by some this compound compounds make them attractive for applications in optoelectronics and non-linear optics (NLO). These applications rely on the ability of a material's optical properties to be modulated by an external electric field (electro-optic effect) or on the material's capacity to generate new light frequencies (NLO effects).

Development of Materials with Electro-optic Effects

The Pockels effect, a linear electro-optic effect, is observed in materials that lack a center of inversion symmetry. Rubidium this compound (RbHSeO₄) has been identified as a particularly promising material in this regard. aip.org It exhibits a very large Pockels coefficient, leading to a remarkably low half-wave voltage of approximately 27 V, which is a critical parameter for electro-optic modulators. aip.org

The development of these materials involves growing high-quality single crystals, typically from aqueous solutions. jps.jp The electro-optic properties are highly sensitive to the crystal's orientation and the presence of ferroelectric and ferroelastic domains. arxiv.orgcapes.gov.br In materials like RbHSeO₄, an applied electric field can modulate not only the phase of transmitted light but also its intensity and contrast, an effect linked to the movement of domain walls. arxiv.orgcapes.gov.br This complex behavior must be carefully characterized to optimize the performance of electro-optic devices. Research has focused on understanding and quantifying these combined effects to accurately determine the intrinsic electro-optic coefficients. arxiv.org

Influence of Structure on Optical Properties

The relationship between the crystal structure and the optical properties of hydrogenselenates is profound. The arrangement of the SeO₄ tetrahedra, the hydrogen-bonding scheme, and the presence of organic or inorganic cations all contribute to the material's linear and non-linear optical response.

In RbHSeO₄, which is ferroelectric at room temperature, the presence of domain structures has a direct impact on its optical properties. jps.jpoptica.org The domain walls can cause deflection of a light beam, a phenomenon that has been used as a novel method to determine the material's birefringence with high precision. optica.org The orientation of the optical indicatrix is tied to the crystallographic axes, and this relationship changes with temperature, particularly across phase transitions. jps.jpoptica.org

For non-linear optical applications, the incorporation of organic cations into the this compound structure is a common strategy. The organic component can introduce a high degree of molecular hyperpolarizability, while the inorganic this compound network provides thermal and chemical stability. materialsciencejournal.org For example, guanidinium (B1211019) this compound [C(NH₂)₃HSeO₄] has been studied for its NLO properties, with theoretical calculations showing a significant first hyperpolarizability. materialsciencejournal.org Similarly, a hybrid compound containing tetraethylammonium (B1195904), [(CH₃CH₂)₄N]HSeO₄(H₂SeO₄)₂, crystallizes in a non-centrosymmetric space group and exhibits NLO behavior. capes.gov.br The three-dimensional network of hydrogen bonds plays a crucial role in the crystal packing and the resulting macroscopic NLO properties. capes.gov.br

Table 2: Properties of Selected Optically Active this compound Compounds

CompoundCrystal System (Phase)Key Optical PropertyStructural Feature of Influence
RbHSeO₄ Triclinic (Ferroelectric)Large Pockels EffectNon-centrosymmetric, ferroelectric/ferroelastic domains
C(NH₂)₃HSeO₄ -Non-linear opticsOrganic cation, hydrogen-bond network
[(C₂H₅)₄N]HSeO₄(H₂SeO₄)₂ Monoclinic (Cc)Non-linear opticsNon-centrosymmetric space group, O-H···O bonding

This table summarizes key findings from optical studies on this compound materials. jps.jpaip.orgmaterialsciencejournal.orgcapes.gov.br

Photocatalytic Systems

While the direct use of simple this compound salts as photocatalysts is not widely reported, their derivatives and related compounds are being explored for their potential to enhance photocatalytic processes, particularly for hydrogen production. The strategy involves using this compound or, more commonly, hydrogenselenite-containing compounds as photosensitizers for wide-bandgap semiconductors like titanium dioxide (TiO₂).

The primary role of the sensitizer (B1316253) is to absorb light in a broader range of the solar spectrum than TiO₂ itself, which is typically only active under UV irradiation. researchgate.net Following light absorption, the excited sensitizer can transfer energy or an electron to the conduction band of the TiO₂, initiating the photocatalytic cycle. This process can lead to the generation of electron-hole pairs, which then drive redox reactions. mdpi.com

One study has demonstrated the synthesis of novel organically linked zinc(II) hydrogenselenite coordination polymers. researchgate.net These compounds were immobilized on the surface of TiO₂. The resulting hybrid material (e.g., TiO₂-hydrogenselenite polymer) showed auspicious performance for photocatalytic hydrogen evolution from water splitting under a Hg/Xe lamp. researchgate.net The hydrogenselenite-based polymer effectively enhances the catalytic activity of TiO₂.

In such systems, organic pollutants can be added as sacrificial agents. researchgate.netosti.gov These organic molecules are oxidized by the photogenerated holes, which prevents the recombination of electrons and holes. researchgate.netosti.gov This separation of charges significantly enhances the efficiency of the desired reduction reaction, which in this context is the reduction of protons (H⁺) to produce hydrogen gas (H₂). rsc.org Therefore, the photocatalytic system can simultaneously achieve the degradation of organic contaminants and the production of hydrogen fuel, a process sometimes referred to as photoinduced reforming. researchgate.netosti.gov The this compound/hydrogenselenite component plays a critical role by improving the light-harvesting efficiency of the entire photocatalytic assembly.

This compound in Coordination Polymers for Photocatalytic Hydrogen Production

The quest for clean and renewable energy has propelled research into photocatalytic hydrogen production, a process that uses light to split water. A significant advancement in this field involves the use of coordination polymers containing the this compound (HSeO₃⁻) anion. These materials have demonstrated notable potential as efficient photocatalysts. researchgate.netrsc.org

A key area of research has been the synthesis and application of novel zinc(II) hydrogenselenite coordination polymers. rsc.org For instance, two specific compounds, [Zn(μ-HSeO₃)₂(bipy)]n (where bipy is 2,2'-bipyridine) and [Zn(μ-HSeO₃)₂(phen)]n (where phen is 1,10-phenanthroline), were the first organically linked Zn(II) hydrogenselenite coordination polymers to be synthesized solvothermally. researchgate.netrsc.org These polymers are created by reacting selenium dioxide (SeO₂) and zinc oxide (ZnO) with the respective organic ligands (bipyridine or phenanthroline) in methanol. researchgate.netrsc.org

To enhance their practical application, these coordination polymers have been immobilized onto titanium dioxide (TiO₂), a well-known semiconductor photocatalyst, using a sol-gel method. researchgate.netresearchgate.net The resulting composite materials were then tested for their ability to produce hydrogen from water splitting under irradiation from a 300 W Hg/Xe lamp. researchgate.netrsc.org

The results of these studies are highly promising. The composite material incorporating the bipyridine-based polymer, designated TiO₂-1A, showed particularly high performance in hydrogen gas production. researchgate.net Its catalytic activity surpassed that of pure TiO₂, the commercial standard Degussa P25, and the composite with the phenanthropoline-based polymer (TiO₂-2A). rsc.org These findings underscore the significant role that this compound-based coordination polymers can play in developing new, effective materials for clean energy generation. rsc.org

Table 1: Photocatalytic Hydrogen Production Performance

Catalyst Description Performance Note
TiO₂-1A [Zn(μ-HSeO₃)₂(bipy)]n immobilized on TiO₂ Exhibited the highest photocatalytic performance for hydrogen gas production, surpassing pure TiO₂ and Degussa P25. researchgate.netrsc.org
TiO₂-2A [Zn(μ-HSeO₃)₂(phen)]n immobilized on TiO₂ Showed better performance than freshly prepared TiO₂ and was comparable to Degussa P25. rsc.org
Pure m-TiO₂ Mesoporous titanium dioxide support Produced approximately 300 μmol/g of hydrogen over a 6-hour experiment. acs.org

| m-TiO₂-7 | Organoselenium complex [Cu₂(μ-SO₄)₂L₂] on m-TiO₂ | Achieved hydrogen production of approximately 7800 μmol/g, about 26 times greater than pure m-TiO₂. acs.org |

Photosensitization Mechanisms in TiO₂-based Systems

Titanium dioxide (TiO₂) is a benchmark photocatalyst due to its stability, low cost, and high durability. acs.org However, its wide bandgap means it is primarily active under ultraviolet (UV) light, limiting its efficiency in utilizing the full solar spectrum. acs.org A key strategy to overcome this limitation is photosensitization, where a material that absorbs visible light is coupled with TiO₂. frontiersin.org this compound coordination polymers have emerged as effective photosensitizers in this context. researchgate.netrsc.org

The mechanism of photosensitization involves the absorption of lower-energy visible light by the sensitizer, in this case, the this compound coordination polymer. frontiersin.org Upon absorbing a photon, the sensitizer becomes electronically excited. It then transfers this excitation energy or an excited electron to the TiO₂ particle it is immobilized on. frontiersin.org This energy transfer effectively excites an electron from the valence band to the conduction band of the TiO₂, a process that would typically require higher-energy UV light. frontiersin.org

Once the electron is in the conduction band of the TiO₂, it can participate in the redox reactions necessary for water splitting and hydrogen production. frontiersin.org The this compound coordination polymer essentially acts as an antenna, capturing visible light and funneling the energy to the TiO₂ catalyst. researchgate.netrsc.org

Research on zinc(II) hydrogenselenite polymers has shown that the compound [Zn(μ-HSeO₃)₂(bipy)]n is a particularly attractive photosensitizer for TiO₂. rsc.org The resulting composite material (TiO₂-1A) not only demonstrates enhanced hydrogen production but also highlights the potential of these polymers to make TiO₂-based photocatalysis more efficient and versatile, expanding its application for solar energy conversion. rsc.orgfrontiersin.org The improved performance is attributed to the efficient charge separation and transfer from the coordination polymer to the semiconductor, which accelerates the generation of electron-hole pairs required for the photocatalytic process. researchgate.net

Framework Materials and Coordination Polymers Design

The design of crystalline materials with specific properties is a central goal in materials science. Hydrogenselenates play a crucial role in the construction of novel framework materials and coordination polymers due to their ability to form robust hydrogen-bonded networks. acs.orgrsc.org The geometry and charge of the this compound anion (HSeO₃⁻) allow it to act as a versatile building block, directing the self-assembly of metal ions and organic ligands into predictable and stable structures. mdpi.commdpi.com

A key design principle involves the use of hydrogen bonds. acs.orgrsc.org In many this compound-based structures, (HSeO₃⁻)₂ dimers are formed through strong hydrogen bonds. These dimers then link metal centers, creating layers or three-dimensional frameworks. mdpi.com The choice of metal ion and any additional organic ligands allows for fine-tuning of the resulting architecture. mdpi.com For example, structures containing [M(HSeO₃)₂X₂]²⁻ layers (where M is a transition metal and X is a halide) are common, with protonated organic diamines often acting as templates that occupy the space between the inorganic layers. mdpi.com

The design of these materials is not limited to simple layered compounds. Hydrothermal and solid-state synthesis methods have been used to create complex mixed-metal selenium oxides. acs.org For instance, Bi(SeO₃)(HSeO₃) was synthesized from bismuth nitrate, selenium dioxide, and selenic acid, resulting in a noncentrosymmetric structure with corrugated layers composed of BiO₅, Se⁴⁺O₃, and Se⁴⁺O₂(OH) polyhedra. acs.org The presence of the this compound group, Se⁴⁺O₂(OH), is critical to the formation of this specific layered architecture. acs.org

The versatility of this compound as a building block is further demonstrated in its use in metal-organic frameworks (MOFs), where it can be incorporated as a non-linking ligand to balance charge and influence the porous structure. google.com The ability to control the assembly of these frameworks opens up possibilities for creating materials with tailored properties for applications in catalysis, gas storage, and optics. mdpi.com

Role in Advanced Synthesis of Other Selenium-Containing Materials

This compound and its related chemical species, such as hydrogen selenide (B1212193) (H₂Se) and sodium hydrogenselenide (NaHSe), are valuable precursors in the synthesis of a wide array of other selenium-containing materials, particularly organoselenium compounds and heterocycles. researchgate.netnih.gov These compounds are of significant interest due to their unique chemical and biological properties. ontosight.ai

Hydrogen selenide, which can be generated from this compound derivatives, is a key reagent for introducing selenium into organic molecules. nih.gov For example, sodium selenide (Na₂Se), often used in its hydrogenated form (a mixture containing NaHSe), is a powerful tool for preparing selenium-containing heterocycles. researchgate.net It can react with various organic precursors, such as divinylsulfoxide or ketene (B1206846) dithioacetals, to form compounds like 1-thia-4-chalcogenacyclohexane-1-oxides and substituted selenophenes, respectively. researchgate.net

Recent research has also focused on developing stable, easy-to-handle precursors that can generate H₂Se under mild conditions. nih.gov Phenacylselenoesters have been designed for this purpose. These compounds, synthesized in a two-step process, release H₂Se in the presence of an esterase and a thiol at physiological pH. nih.gov This method highlights the lability of the C-Se bond, which allows for facile selenium transfer, a critical process in the synthesis of more complex selenium-containing biomolecules and materials. nih.gov

Furthermore, selenic acid (H₂SeO₄) and selenous acid (H₂SeO₃) are used directly in the selenization of polysaccharides, creating new functional materials. researchgate.net For example, a selenium-containing derivative of Cordyceps militaris polysaccharide was synthesized using a H₂SeO₃/HNO₃ system. researchgate.net In these modified polysaccharides, selenium is often incorporated as a selenate group (-OSeO₂H), which can enhance the material's properties, such as its antioxidant potential. researchgate.net The use of this compound and its related compounds as synthons provides a versatile platform for the advanced synthesis of a diverse range of functional selenium-containing materials. researchgate.net

Analytical Method Development for Hydrogenselenate Detection and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatography is a powerful analytical technique used to separate a mixture into its individual components. khanacademy.org This separation is achieved through the differential distribution of the components between a stationary phase and a mobile phase. libretexts.orgexcedr.com Various chromatographic methods are employed for the analysis of hydrogenselenate, with High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC) being the most prominent.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of compounds. globalresearchonline.net The development of an HPLC method is a systematic process that involves selecting and optimizing the analytical conditions to achieve a reliable and accurate measurement of the target analyte. emerypharma.comspirochem.com

The initial step in HPLC method development is to understand the physicochemical properties of the analyte, such as its polarity, solubility, and pH/pKa values. globalresearchonline.netijtsrd.com For this compound, an anion of a strong acid, its high polarity and solubility in aqueous solutions are key considerations. The selection of the appropriate chromatographic mode is crucial. Reversed-phase HPLC (RP-HPLC) is a common choice where a nonpolar stationary phase is used with a polar mobile phase. bibliotekanauki.pl

Optimization of an HPLC method involves several critical parameters:

Column Selection: The choice of the stationary phase is a fundamental step. ijtsrd.com For anion analysis like this compound, columns with specific surface chemistries are chosen to ensure good peak shape and resolution.

Mobile Phase Composition: The composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is adjusted to control the retention time and separation of the analyte. scribd.com The pH of the mobile phase is also a critical parameter that can affect the ionization state of the analyte and, consequently, its retention. globalresearchonline.net

Detection: A suitable detector is chosen based on the properties of the analyte. For this compound, which lacks a strong chromophore, indirect UV detection or coupling with a mass spectrometer (HPLC-MS) can be employed for sensitive detection. globalresearchonline.net

Flow Rate and Temperature: These parameters are optimized to achieve efficient separation within a reasonable analysis time.

A typical HPLC method development workflow includes preliminary testing to assess the feasibility of the separation, followed by systematic optimization of the instrumental conditions. labmanager.com The final method is then validated according to established guidelines to ensure its accuracy, precision, specificity, linearity, and robustness. emerypharma.com

Ion Chromatography for Anion Speciation

Ion Chromatography (IC) is a specialized subset of liquid chromatography that is highly effective for the determination of ionic solutes, including inorganic anions like this compound. libretexts.orgunil.ch The primary separation mechanism in IC is ion exchange, where the analyte ions in the sample compete with eluent ions for active sites on a charged stationary phase. libretexts.org

For the analysis of anions like this compound, an anion-exchange column is used. The stationary phase consists of a solid support with covalently bound cationic functional groups. libretexts.org The process involves several steps:

Eluent Loading: The column is first equilibrated with an eluent solution containing an anion that will be displaced by the analyte ions. libretexts.org

Sample Injection: A small volume of the sample containing this compound is introduced into the system. libretexts.org

Separation: As the mobile phase flows through the column, the this compound ions and other anions in the sample are separated based on their affinity for the stationary phase. Ions with a higher affinity will be retained longer. libretexts.org

Detection: A conductivity detector is commonly used in IC. To enhance sensitivity, a suppressor is often placed after the analytical column to reduce the background conductivity of the eluent. unil.ch

IC is particularly valuable for speciation analysis, which is the separation and quantification of different chemical forms of an element. thermofisher.com In the context of selenium, IC can be used to separate this compound (Se(VI)) from other selenium species such as selenite (B80905) (Se(IV)). This is crucial for assessing the environmental impact and toxicity of selenium, as these properties are highly dependent on its chemical form. unil.ch

Spectroscopic Analytical Methods

Spectroscopic techniques are a cornerstone of analytical chemistry, utilizing the interaction of electromagnetic radiation with matter to obtain qualitative and quantitative information about a sample. solubilityofthings.com These methods are valued for their precision, sensitivity, and often non-destructive nature. solubilityofthings.com

UV-Vis Spectroscopy for Concentration Determination

UV-Visible (UV-Vis) spectroscopy is an absorption spectroscopy technique that measures the amount of light absorbed by a sample at different wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. mrclab.comtechnologynetworks.com This technique can be used to determine the concentration of an analyte in a solution based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. libretexts.org

While this compound itself does not have a strong absorbance in the UV-Vis region, indirect methods can be employed for its quantification. This often involves reacting the this compound with a specific chromogenic reagent to form a colored complex that can be measured spectrophotometrically. The concentration is then determined by creating a calibration curve using standards of known concentrations. upi.edupro-analytics.net

The accuracy of UV-Vis spectroscopic measurements depends on several factors, including the choice of solvent, the pH of the solution, and the potential for interfering substances that may also absorb at the analytical wavelength. libretexts.org

XANES for Speciation Analysis

X-ray Absorption Near Edge Structure (XANES) spectroscopy, also known as Near Edge X-ray Absorption Fine Structure (NEXAFS), is a powerful element-specific technique that provides information about the electronic structure and local chemical environment of an absorbing atom. diamond.ac.ukwikipedia.org It is a region within the X-ray Absorption Spectrum (XAS) that is particularly sensitive to the oxidation state and coordination geometry of the element of interest. speciation.netwashington.edu

The fundamental process involves the absorption of an X-ray photon, which excites a core-level electron to an unoccupied state. wikipedia.org The energy at which this absorption occurs, known as the absorption edge, is characteristic of the element and its chemical state. uu.nl

For this compound, XANES can be used to determine the oxidation state of the selenium atom (Se(VI)). The position of the selenium K-edge in the XANES spectrum shifts to higher energies with an increasing oxidation state. washington.edu By comparing the XANES spectrum of a sample containing this compound to the spectra of known selenium standards, the speciation of selenium can be determined. wikipedia.org This is particularly useful in environmental and biological samples where selenium can exist in multiple oxidation states.

Table 1: Comparison of Analytical Techniques for this compound

Technique Principle Primary Application for this compound Strengths Limitations
HPLC Differential partitioning between stationary and mobile phasesQuantificationHigh resolution, versatility May require derivatization for detection globalresearchonline.net
Ion Chromatography Ion exchangeAnion speciation (separation from other Se species)High selectivity for ions, good for speciation unil.chthermofisher.comCan be affected by matrix interferences
UV-Vis Spectroscopy Absorption of UV-Visible lightConcentration determination (indirectly)Simple, cost-effective mrclab.comupi.eduIndirect method required, potential for interferences libretexts.org
XANES Absorption of X-rays at an absorption edgeSpeciation analysis (oxidation state determination)Element-specific, sensitive to oxidation state speciation.netwashington.eduRequires synchrotron radiation source speciation.net

Challenges and Advancements in Complex Matrix Analysis

The analysis of this compound in complex matrices, such as environmental samples (soil, water) or biological fluids, presents significant challenges. jeolusa.comeurachem.org The presence of other ions, organic matter, and various sample components can interfere with the analytical measurement, a phenomenon known as the matrix effect. chromatographyonline.com

Sample preparation is a critical step to mitigate these interferences and can include techniques like filtration, centrifugation, solid-phase extraction (SPE), and liquid-liquid extraction (LLE). chromatographyonline.com However, these steps can be time-consuming and may introduce errors. jeolusa.com

Recent advancements in analytical instrumentation and methodologies are helping to overcome these challenges. The coupling of chromatographic techniques with highly selective and sensitive detectors, such as mass spectrometry (e.g., IC-MS or HPLC-MS), allows for the direct analysis of this compound in complex samples with minimal sample preparation. jeolusa.com

Furthermore, the development of novel materials, such as advanced ion-exchange resins and selective sorbents for SPE, is improving the efficiency of sample cleanup and the selectivity of the analysis. researchgate.net Chemometric approaches, which use statistical and mathematical methods to analyze complex datasets, are also being employed to deconvolve signals and extract relevant information from data obtained from complex matrices.

Future Research Directions and Emerging Paradigms for Hydrogenselenate

Exploration of Novel Hydrogenselenate Derivatives and Analogues

The synthesis of new this compound-containing compounds is a cornerstone of future research, aiming to create materials with tailored functionalities. researchgate.netrsc.org Researchers are exploring the incorporation of various organic and inorganic cations to template the formation of novel crystal structures. researchgate.netnih.goviucr.org This approach has led to the synthesis of a variety of new compounds, including:

Metal-Organic Frameworks (MOFs): Recent studies have focused on organically linked zinc(II) hydrogenselenite coordination polymers. These materials exhibit potential as photosensitizers for TiO2 in photocatalytic hydrogen production. rsc.orgresearchgate.net

Hybrid Organic-Inorganic Salts: The combination of organic cations, such as pyridinium (B92312) and its derivatives, with this compound anions can lead to the formation of complex hydrogen-bonded networks. These networks are of interest for their potential proton conductivity and nonlinear optical properties. rsc.org

Mixed-Anion Systems: The synthesis of compounds containing both this compound and other anions, like phosphate (B84403) or arsenate, has resulted in novel materials with complex crystal structures and potentially unique physical properties. researchgate.netresearchgate.net For example, new cesium hydrogen selenate (B1209512) arsenate compounds have been synthesized and characterized. researchgate.net

The exploration of different synthetic conditions, such as hydrothermal and supercritical methods, is also a key area of investigation. arizona.edu These techniques can lead to the formation of novel polymorphs and condensed selenite (B80905) phases that are not accessible under ambient conditions.

Table 1: Examples of Recently Synthesized this compound Derivatives and Analogues

Compound ClassSpecific ExamplesPotential Applications
Metal-Organic Frameworks[Zn(μ-HSeO3)2(bipy)]n, [Zn(μ-HSeO3)2(phen)]nPhotocatalysis, Hydrogen Production
Hybrid Organic-Inorganic Salts(C5H6N3O2)+(HSeO4)−, Pyridinium hydrogenselenatesProton Conductors, Nonlinear Optics
Mixed-Anion CompoundsCs4(SeO4)(HSeO4)2(H3PO4), Cs3(HSeO4)2(H2PO4)Novel Crystalline Materials
Uranyl Selenates/SelenitesRb2[(UO2)2(SeO4)3], (UO2)2(HSeO3)2(H2SeO3)2Se2O5Nuclear Waste Management, Novel Structures

Integration of Advanced In Situ Characterization Techniques

To gain a deeper understanding of the behavior of this compound in various processes, researchers are increasingly turning to advanced in situ characterization techniques. gatech.edu These methods allow for real-time observation of chemical and structural changes as they occur, providing invaluable insights that are often missed with traditional ex situ analysis. mdpi.com

Key in situ techniques being applied to this compound research include:

X-ray Absorption Spectroscopy (XAS): Techniques like Extended X-ray Absorption Fine Structure (EXAFS) are crucial for determining the local coordination environment of selenium atoms. tandfonline.comnih.gov In situ XAS has been used to study the adsorption of selenate and selenite on mineral surfaces, revealing details about inner-sphere and outer-sphere complexation. tandfonline.comnih.gov

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are powerful for probing the bonding and structure of this compound ions and their interactions with other species. tandfonline.comsrce.hr In situ IR spectroscopy has been employed to investigate the mechanisms of selenate adsorption on minerals like goethite. tandfonline.com

X-ray Diffraction (XRD): In situ XRD allows for the monitoring of phase transformations and the evolution of crystalline structures during synthesis or other processes. gatech.edumdpi.com This is particularly useful for studying the formation of novel this compound compounds under hydrothermal or high-temperature conditions. gatech.edu

Microscopy Techniques: In situ Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) can provide direct visualization of morphological changes in materials containing this compound during reactions. gatech.edu

The data obtained from these in situ methods are essential for validating and refining the predictive models discussed in the following section.

Predictive Modeling for Materials Design and Reaction Engineering

Computational modeling is becoming an indispensable tool in the study of this compound, enabling the prediction of material properties and reaction mechanisms. mdpi.comnih.gov By simulating systems at the atomic level, researchers can gain insights that are difficult or impossible to obtain through experiments alone.

Future research in this area will focus on:

Density Functional Theory (DFT) Calculations: DFT is a powerful quantum mechanical modeling method used to predict the electronic structure, geometry, and properties of molecules and materials. chemrxiv.org It can be used to calculate adsorption energies, reaction barriers, and spectroscopic signatures for this compound-containing systems. chemrxiv.org

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of atoms and molecules over time, providing insights into processes like diffusion, solvation, and the formation of hydrogen-bonded networks. mdpi.com

Integrated Computational and Experimental Approaches: The most powerful approach involves combining predictive modeling with experimental validation. royce.ac.uk Computational models can guide the design of new experiments, while experimental results can be used to refine and improve the accuracy of the models. ntnu.no This iterative process accelerates the discovery and optimization of new materials and processes.

These predictive modeling approaches are crucial for designing new materials with targeted functionalities, such as improved catalytic activity or specific adsorption properties, and for optimizing reaction conditions in industrial processes. mdpi.comnorthwestern.edu

Interdisciplinary Research in Geochemistry and Environmental Systems (focusing on abiotic processes)

The this compound ion plays a significant role in various geochemical and environmental systems, and future research will continue to explore its abiotic behavior. gov.bc.ca Understanding the fate and transport of selenium oxyanions is critical for managing environmental contamination and for understanding natural geochemical cycles. tandfonline.comnih.gov

Key areas of focus for future interdisciplinary research include:

Sorption and Desorption on Mineral Surfaces: The interaction of this compound with common minerals, such as iron oxides (e.g., goethite) and clays, is a major area of study. tandfonline.comresearchgate.net Research will continue to investigate the mechanisms of adsorption, including the formation of surface complexes and the influence of environmental factors like pH and ionic strength. tandfonline.com The synergistic uptake of selenate with other ions, such as lead on barite surfaces, is also an emerging area of interest. nih.gov

Redox Transformations: The abiotic reduction of selenate to less mobile forms like selenite and elemental selenium is a key process that controls its environmental mobility. nih.gov Future studies will aim to better understand the kinetics and mechanisms of these redox reactions, particularly in the presence of natural organic matter and mineral surfaces. nih.gov

Geochemical Modeling: The development of more sophisticated geochemical models is essential for predicting the behavior of selenium in complex environmental systems. researchgate.net These models will need to incorporate a detailed understanding of the various abiotic processes that affect selenium speciation and transport.

This research will provide a more complete picture of the abiotic biogeochemical cycling of selenium and inform strategies for the remediation of selenium-contaminated sites.

Scalable Synthesis and Industrial Process Optimization (excluding safety/toxicity)

The transition of promising this compound-based materials and processes from the laboratory to industrial scale requires a focus on scalable synthesis methods and process optimization. sigmaaldrich.comnih.gov Future research in this area will aim to develop efficient, cost-effective, and sustainable manufacturing processes.

Key considerations for future research include:

Development of Scalable Synthetic Routes: Researchers are exploring various methods to produce this compound compounds and their derivatives in larger quantities. sigmaaldrich.comrsc.org This includes the development of continuous flow reactors and the optimization of batch synthesis processes. cam.ac.uk

Process Intensification: The design of multifunctional and intensive reactors can lead to more efficient and sustainable production processes. cam.ac.uk This may involve combining reaction and separation steps into a single unit operation.

Electrochemical Methods: Electrochemical techniques offer a promising route for the controlled reduction of selenate to produce elemental selenium powders. mdpi.com Future work will focus on optimizing parameters such as current density, temperature, and electrolyte composition to improve efficiency and control product morphology. mdpi.com

The development of robust and scalable manufacturing processes will be crucial for the commercialization of new technologies based on this compound compounds.

Q & A

Q. What criteria determine the optimal journal for publishing this compound research?

  • Methodological Answer :
  • Scope Alignment : Target journals specializing in inorganic chemistry (e.g., Inorganic Chemistry) or environmental science (e.g., Environmental Science & Technology).
  • Data Standards : Ensure compliance with deposition policies (e.g., ACS requires raw crystallographic data).
  • Impact vs. Speed : Balance high-impact journals (longer review times) vs. specialized journals (rapid publication) .
  • Reference : Manuscript guidelines in and .

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